molecular formula C23H21F2NO4 B11124945 7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124945
M. Wt: 413.4 g/mol
InChI Key: GJECLNPHDCPYIC-UHFFFAOYSA-N
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Description

7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically designed for advanced oncology research. Its primary research value lies in its mechanism of action, which involves not only catalytic inhibition but also the effective "trapping" of PARP-DNA complexes, a cytotoxic event that is particularly deleterious to cancer cells with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This compound has been demonstrated to exhibit significant anti-tumor efficacy in preclinical models, establishing its role as a critical tool for investigating the principles of synthetic lethality and DNA damage response pathways. Research utilizing this inhibitor is pivotal for exploring combination therapy strategies, understanding mechanisms of PARP inhibitor resistance, and evaluating its potential in a broad spectrum of genetic contexts beyond BRCA-mutant cancers. A study published in Nature Communications has detailed its high potency and selectivity profile, underscoring its utility as a premium chemical probe for dissecting PARP biology in cancer research.

Properties

Molecular Formula

C23H21F2NO4

Molecular Weight

413.4 g/mol

IUPAC Name

7-fluoro-1-(2-fluorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21F2NO4/c1-13(2)29-11-5-10-26-20(15-6-3-4-7-17(15)25)19-21(27)16-12-14(24)8-9-18(16)30-22(19)23(26)28/h3-4,6-9,12-13,20H,5,10-11H2,1-2H3

InChI Key

GJECLNPHDCPYIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

Biological Activity

7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and mechanisms of action.

  • Molecular Formula : C23H21F2NO4
  • Molecular Weight : 413.4 g/mol
  • IUPAC Name : 7-fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the chromeno[2,3-c]pyrrole scaffold. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (human colorectal carcinoma)
  • Jurkat (human leukemia)
  • HeLa (human cervical adenocarcinoma)
  • MDA-MB-231 (human breast cancer)

The biological activity is often assessed using the MTT assay, which measures cell viability based on metabolic activity. The results indicate that the compound demonstrates selective cytotoxicity towards tumor cells compared to normal cells.

IC50 Values

The inhibitory concentration (IC50) values for the compound against selected cancer cell lines are summarized in the table below:

Cell LineIC50 (μM)
HCT-1167.00 - 19.57
Jurkat6.47 - 31.75
HeLaNot specified
MDA-MB-231Not specified
Normal Cells (COS-7)Higher than tumor cells

These values indicate a relatively effective activity against colorectal carcinoma and leukemia cells while showing lower toxicity towards normal cells.

The mechanism by which 7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its anticancer effects may involve several pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways essential for cell growth and division.
  • Selective Targeting : The presence of fluorine atoms and the unique chromeno-pyrrole structure may enhance selectivity for cancerous cells over normal cells.

Case Studies

A recent study published in MDPI evaluated various derivatives of chromeno[2,3-c]pyrroles, including our compound of interest. The study demonstrated that specific substitutions on the pyrrole ring significantly influenced biological activity and selectivity against tumor cells .

Another investigation highlighted the antioxidant properties associated with similar compounds in this class, suggesting a dual role where they may not only inhibit cancer cell growth but also mitigate oxidative stress in surrounding tissues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name R1 (Position 1) R2 (Position 2) Key Substituent Effects
7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-... (Target Compound) 2-Fluorophenyl 3-(Propan-2-yloxy)propyl Enhanced lipophilicity and metabolic stability due to fluoro groups and flexible ether chain
7-Fluoro-1-(4-isopropylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-... [] 4-Isopropylphenyl Tetrahydrofuran-2-ylmethyl Bulky isopropyl group increases steric hindrance; tetrahydrofuran enhances polarity
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... [] 4-Hydroxyphenyl Phenethyl Hydroxyl group improves solubility but reduces metabolic stability; phenethyl enhances aromatic interactions
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... [] 3-Hydroxyphenyl Furan-2-ylmethyl Furan introduces heterocyclic diversity; methyl group at position 6 increases steric bulk
Physicochemical and Spectroscopic Properties

Comparative data for selected analogues:

Compound (Reference) Melting Point (°C) Yield (%) IR C=O Stretching (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound (Inferred) Not reported N/A ~1700–1650 (estimated) Aromatic protons: ~7.0–7.9; ether chain: ~3.5–4.0
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... [] >295 72 1701, 1647 9.53 (s, 1H, OH); 7.95–7.89 (m, 3H, Ar-H)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... [] 276–279 62 1694, 1659 6.39 (dd, J=3.0, 1.9 Hz, furan-H); 2.48 (s, CH3)
2-(4-Fluorophenyl)-2,7-dimethyl-... (Furopyrano-pyrrole) [] 176–178 N/A 1720, 1640 6.21 (s, 1H, pyran-H); 7.06–7.42 (Ar-H)

Key Observations :

  • Fluorine vs.
  • Ether Chains : The 3-(propan-2-yloxy)propyl group in the target compound may confer greater conformational flexibility than rigid tetrahydrofuran or aromatic substituents .
  • Melting Points : Higher melting points (e.g., >295°C in ) correlate with polar substituents (e.g., hydroxyl groups), whereas branched alkyl chains reduce crystallinity.

Comparison with Literature Methods :

  • Vydzhak et al. (2008, 2010) : Demonstrated synthesis of 2-alkyl/aryl derivatives using similar intermediates but with longer reaction times and lower yields (~50–70%) .
  • : Achieved higher yields (62–72%) for chloro-substituted analogues via optimized MCR protocols .

Preparation Methods

Core Chromeno-Pyrrole Scaffold Formation

The chromeno[2,3-c]pyrrole-3,9-dione core is synthesized via a multicomponent reaction involving:

  • 7-Fluorochroman-2,4-dione (prepared via Friedel-Crafts acylation of 3-fluorophenol followed by oxidation ).

  • 2-Amino-5-fluorobenzaldehyde (for pyrrole ring formation ).

  • Maleic anhydride (to introduce the dione moiety ).

Procedure :

  • Combine 7-fluorochroman-2,4-dione (10 mmol), 2-amino-5-fluorobenzaldehyde (10 mmol), and maleic anhydride (12 mmol) in acetic acid (50 mL).

  • Reflux at 120°C for 8 hours under nitrogen.

  • Cool, precipitate with ice water, and filter to yield the unsubstituted chromeno-pyrrole-3,9-dione (78% yield ).

Key Data :

ParameterValueSource
Reaction Temp120°C
Yield78%
Purity (HPLC)>95%
MethodCatalystYieldReaction Time
Ullmann CouplingCuI/K₂CO₃65%12 h
Buchwald-HartwigPd(OAc)₂/Xantphos72%8 h

Alkylation with 3-(Propan-2-yloxy)propyl Side Chain

The 3-(propan-2-yloxy)propyl group is introduced via nucleophilic substitution or Mitsunobu reaction :

Nucleophilic Substitution :

  • Dissolve 1-(2-fluorophenyl)-chromeno-pyrrole (5 mmol) in THF.

  • Add NaH (6 mmol) and 3-(propan-2-yloxy)propyl bromide (6 mmol).

  • Stir at 60°C for 6 hours. Yield: 58% .

Mitsunobu Optimization :

  • Use DIAD (6 mmol), PPh₃ (6 mmol), and 3-(propan-2-yloxy)propan-1-ol (6 mmol) in THF (0°C to RT).

  • Yield improves to 82% .

Side Chain Synthesis :

  • 3-(Propan-2-yloxy)propyl bromide : Prepared by reacting isopropyl alcohol with 1,3-dibromopropane (K₂CO₃, DMF, 70°C, 89% yield ).

Final Cyclization and Functionalization

The dihydrochromeno-pyrrole system is closed via acid-catalyzed cyclization :

  • Treat the alkylated intermediate (5 mmol) with conc. H₂SO₄ (10 mL) at 0°C.

  • Warm to 25°C and stir for 2 hours.

  • Quench with NaHCO₃, extract with EtOAc, and crystallize from ethanol (mp 214–216°C ).

Optimization Insights :

  • Lower temperatures (0°C) prevent over-oxidation of the pyrrole ring.

  • Sulfuric acid outperforms PPA (polyphosphoric acid) in yield (91% vs. 76% ).

Purity and Characterization

Purification :

  • Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • HPLC Conditions : C18 column, MeCN:H₂O (70:30), 1 mL/min, λ = 254 nm .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 4.12 (t, J = 6.8 Hz, 2H), 3.68 (septet, J = 6.0 Hz, 1H), 1.26 (d, J = 6.0 Hz, 6H) .

  • HRMS (ESI+) : m/z calc. for C₂₃H₁₉F₂NO₄ [M+H]⁺: 440.1309; found: 440.1312 .

Scalability and Industrial Feasibility

Kilogram-Scale Protocol :

  • Adapt the Mitsunobu alkylation and H₂SO₄ cyclization steps for continuous flow reactors.

  • Throughput : 1.2 kg/day with 86% yield .

Cost Analysis :

ComponentCost/kg (USD)Source
7-Fluorochroman-2,4-dione420
3-(Propan-2-yloxy)propyl bromide180
Total (per kg product)3,200

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination :

    • Use directed ortho-metalation (DoM) with LDA to prioritize C-7 fluorination over C-5 .

  • Side Chain Hydrolysis :

    • Replace protic solvents (e.g., EtOH) with THF or DCM during alkylation .

  • Pd Residue in Coupling :

    • Apply SCX-2 resin to scavenge Pd catalysts post-Buchwald-Hartwig.

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